3,3-difluoro-2-methylpropanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1784896-06-5 |
|---|---|
Molecular Formula |
C4H6F2O2 |
Molecular Weight |
124.09 g/mol |
IUPAC Name |
3,3-difluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H6F2O2/c1-2(3(5)6)4(7)8/h2-3H,1H3,(H,7,8) |
InChI Key |
YOXRUZDLBQQVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,3 Difluoro 2 Methylpropanoic Acid and Its Precursors
Asymmetric Synthesis Approaches for Enantiomerically Enriched 3,3-Difluoro-2-methylpropanoic Acid
The generation of enantiomerically pure this compound is crucial for its application in pharmaceuticals and agrochemicals. Chemists have developed several powerful strategies to control the stereochemistry at the C2 position.
Chiral Auxiliary-Based Methodologies
Chiral auxiliaries are compounds temporarily incorporated into a substrate to direct a stereoselective reaction. numberanalytics.com This strategy enables the formation of complex molecules with high enantiopurity. numberanalytics.com In the context of β,β-difluoro acid synthesis, a chiral auxiliary can be attached to a precursor molecule to control the introduction of the methyl group or another functional group at the α-position. After the stereocenter is set, the auxiliary is cleaved to yield the desired enantiomerically enriched product. While specific examples for this compound are not extensively detailed in the reviewed literature, the principle is a cornerstone of asymmetric synthesis. numberanalytics.comresearchgate.net For instance, amino acid-derived auxiliaries are widely used in asymmetric alkylations, and camphor-derived auxiliaries have proven effective in achieving high diastereoselectivity in aldol (B89426) reactions. numberanalytics.com
Enantioselective Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)
Enantioselective catalysis offers a more atom-economical approach to creating chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated compounds. researchgate.net Chiral quinine (B1679958) derivatives, for example, have been used to catalyze the enantioselective nih.govacs.org-proton shift of β,β-difluoro-α-imine amides, providing a route to chiral β,β-difluoro-α-amino acid derivatives. researchgate.net These organocatalytic methods are valuable for establishing C-C, C-H, and C-N bonds asymmetrically. researchgate.net
Metal-catalyzed asymmetric reactions are also pivotal. Palladium-catalyzed reactions involving fluorinated diazoalkanes and indole (B1671886) heterocycles have been developed for the synthesis of gem-difluoro olefins, which are key precursors. nih.gov By carefully selecting the chiral ligand and reaction conditions, it is possible to control the stereochemical outcome. nih.govrsc.org Nickel-catalyzed difluoroalkylation of lithium reagents derived from β,γ-unsaturated α-amino nitriles presents another advanced strategy, enabling the construction of C(sp³)–CF2R bonds, which has been historically challenging. researchgate.net
Table 1: Examples of Enantioselective Catalytic Strategies
| Catalyst/Ligand | Substrate Type | Reaction Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Chiral Quinine Derivative | β,β-difluoro-α-imine amide | nih.govacs.org-Proton Shift | Good to high | researchgate.net |
| Pd(OAc)₂ / Chiral Ligand | Fluorinated Diazoalkane | C-H Functionalization | Acceptable to good | researchgate.net |
| Nickel / Chiral Ligand | β,γ-unsaturated α-amino nitrile | Difluoroalkylation | Not specified | researchgate.net |
Biocatalytic Transformations and Enzymatic Routes
Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations under mild conditions. nih.gov This approach is particularly attractive for producing enantiomerically pure fluorinated compounds.
One prominent biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, a hydrolase, such as a lipase (B570770) from Candida antarctica, can be used for the selective cleavage of a racemic ester of a fluorinated acid. google.com This process yields one enantiomer as the free acid and leaves the other as the unreacted ester, which can then be separated and hydrolyzed. google.com Similarly, enantio-specific amidases, like the one from Klebsiella oxytoca, have been used to resolve racemic amides of fluorinated hydroxy acids, yielding one enantiomer as the acid and the other as the unhydrolyzed amide with high enantiomeric excess. researchgate.net
Another powerful method is the asymmetric reduction of a prochiral ketone precursor. Lactate dehydrogenases (LDHs) have been successfully employed for the asymmetric reduction of trifluoropyruvic acid to produce both (R)- and (S)-trifluorolactic acid with excellent stereoselectivity (>99.5% ee). nih.govresearchgate.net This enzymatic reduction strategy is highly applicable to the synthesis of the corresponding difluoro-analogue.
Table 2: Examples of Biocatalytic Routes to Chiral Fluorinated Acids
| Enzyme | Precursor/Substrate | Transformation | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Lipase (Candida antarctica) | Racemic ester of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | Enantioselective hydrolysis | (S)-acid | Not specified | google.com |
| Amidase (Klebsiella oxytoca) | Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide | Enantioselective hydrolysis | (R)-acid | 95% | researchgate.net |
| d-Lactate Dehydrogenase | 3,3,3-Trifluoro-2-oxopropionic acid | Asymmetric reduction | (S)-3,3,3-Trifluorolactic acid | >99.5% | nih.govresearchgate.net |
| l-Lactate Dehydrogenase | 3,3,3-Trifluoro-2-oxopropionic acid | Asymmetric reduction | (R)-3,3,3-Trifluorolactic acid | >99.5% | nih.govresearchgate.net |
| Methylmalonyl CoA Synthase / Reductase | Fluoromalonyl-CoA | Biosynthesis | 2-Fluoro-3-hydroxypropionic acid | Not applicable | nih.gov |
Regioselective and Chemoselective Fluorination Strategies for the gem-Difluoro Moiety
The introduction of the gem-difluoro group (CF₂) is the defining step in the synthesis of this compound. The choice of fluorinating agent and strategy is critical for achieving high regioselectivity and yield.
Electrophilic Fluorination Reagents and Protocols
Electrophilic fluorination involves reagents where the fluorine atom is electron-deficient. tcichemicals.com These reagents are used to add fluorine to electron-rich centers like enolates or enoxysilanes. A common and powerful electrophilic fluorinating agent is Selectfluor® (F-TEDA-BF₄). cas.cn While versatile, the electrophilic gem-difluorination of some substrates, such as ketosulfones, may require an excess of the reagent and sometimes results in only moderate yields. cas.cn
A novel and environmentally friendly approach involves the solvent- and catalyst-free reaction between a nucleophilic difluoroenoxysilane and an electrophilic partner. nih.gov These reactions are often promoted by direct hydrogen-bond interactions between the reactants, highlighting the indispensable role of the fluorine atoms in facilitating the transformation without the need for metal catalysts or volatile solvents. nih.gov
Nucleophilic Fluorination Reagents and Methodologies
Nucleophilic fluorination reagents, which deliver a fluoride (B91410) anion (F⁻), are generally less expensive than their electrophilic counterparts and are widely used. acs.org They are effective for converting functional groups like carbonyls and hydroxyls into gem-difluoro units.
One of the most common reagents is diethylaminosulfur trifluoride (DAST), which is used in a broad range of synthetic processes, including the conversion of aldehydes and ketones to the corresponding gem-difluorides. tcichemicals.comorganic-chemistry.org However, DAST is thermally unstable. A more stable alternative is bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). organic-chemistry.org
A significant advancement in nucleophilic fluorination is the development of HF-based complexes that are easier to handle than hazardous hydrogen fluoride gas. acs.orgnih.gov The complex formed between hydrogen fluoride and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a highly effective nucleophilic fluorinating agent. acs.orgorganic-chemistry.org This DMPU/HF system, when used with a gold catalyst, enables the highly regioselective dihydrofluorination of alkynes to produce gem-difluoromethylene compounds, which are direct precursors to the target acid. acs.orgnih.govorganic-chemistry.org This method works well for both terminal and internal alkynes and can be fine-tuned to favor either mono- or difluorination. acs.org
Table 3: Gold-Catalyzed Dihydrofluorination of Alkynes with DMPU/HF
| Catalyst | Co-catalyst/Additive | Substrate | Product | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| Au-1 | KHSO₄ | Terminal Alkyne | gem-difluoromethylene compound | Good selectivity | acs.org |
| Au-1 | KHSO₄ | Internal Alkyne | gem-difluoromethylene compound | Good selectivity | acs.org |
| Au-1 | Ga(OTf)₃ | Fluoroalkene | gem-difluoromethylene compound | Speeds up conversion | acs.org |
Radical-Mediated and Photoredox Catalyzed Fluorination
The formation of carbon-fluorine (C-F) bonds, particularly at sp³-hybridized carbon centers, has traditionally been a challenging endeavor. However, the emergence of radical-mediated processes, especially those enabled by photoredox catalysis, has provided powerful and versatile solutions. wikipedia.org These methods often operate under mild conditions and exhibit broad functional group tolerance.
A prominent strategy is the decarboxylative fluorination of aliphatic carboxylic acids, which leverages a visible-light-absorbing photocatalyst to convert a readily available carboxylic acid into its corresponding alkyl fluoride. wikipedia.orgchemrxiv.org The general mechanism, outlined in Scheme 1 , begins with the excitation of a photocatalyst, typically an iridium complex like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, by visible light. wikipedia.org The excited photocatalyst is a potent oxidant capable of accepting an electron from a carboxylate (formed by deprotonating the parent carboxylic acid with a base). This single-electron transfer (SET) event generates a carboxyl radical, which rapidly undergoes extrusion of carbon dioxide (CO₂) to form an alkyl radical. wikipedia.org This radical is then trapped by a fluorine atom source, such as Selectfluor®, to forge the C-F bond and yield the desired fluoroalkane. wikipedia.org An oxidative quenching pathway is often implicated in this process. wikipedia.orgchemrxiv.org
The applicability of this method to a wide array of primary, secondary, and tertiary carboxylic acids suggests its potential for synthesizing the precursor to this compound via a fluorinated intermediate. wikipedia.orgacs.org
Scheme 1: Proposed Mechanism of Photoredox Catalytic Decarboxylative Fluorination
Elucidation of Chemical Reactivity and Transformational Pathways of 3,3 Difluoro 2 Methylpropanoic Acid
Reactions Pertaining to the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives.
Derivatization for Complex Molecule Synthesis (e.g., Esters, Amides, Acid Halides)
The carboxylic acid moiety of 3,3-difluoro-2-methylpropanoic acid can be readily converted into a range of derivatives, such as esters, amides, and acid halides. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecules. thermofisher.comkhanacademy.org
Esterification can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding ester.
Amide formation is typically accomplished by first activating the carboxylic acid, for instance, by converting it to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), followed by reaction with a primary or secondary amine. thermofisher.com Recent advancements have also explored the use of catalysts, such as those based on boron or nickel, to facilitate direct amidation from esters under milder conditions. mdpi.com
Acid halide synthesis , most commonly the acid chloride, is generally performed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Interactive Data Table: Derivatization Reactions
| Derivative | Reagents | General Conditions |
| Ester | Alcohol, Acid Catalyst | Heat |
| Amide | Amine, Coupling Agent | Room Temperature or Heat |
| Acid Halide | Thionyl Chloride | Heat |
Decarboxylative Reactions and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation. While the direct decarboxylation of simple alkanoic acids is often difficult, the presence of the gem-difluoro group can influence this reactivity. Decarboxylative reactions can be a powerful tool for installing fluorinated functional groups. nih.gov
The mechanisms of decarboxylation can vary, sometimes proceeding through radical intermediates, particularly when initiated by radical initiators or photoredox catalysis. nih.gov In some cases, metal catalysts, such as silver or copper, can promote decarboxylation under milder conditions. organic-chemistry.org For instance, a silver-catalyzed decarboxylative fluorination of malonic acid derivatives has been shown to produce gem-difluoroalkanes. organic-chemistry.org While specific studies on the decarboxylation of this compound are not extensively detailed in the provided results, the principles of decarboxylation of related fluorinated carboxylic acids suggest potential pathways. nih.govnih.gov
Reactivity Profiles of the gem-Difluoro Group
The gem-difluoro group significantly influences the molecule's reactivity, often serving as a site for nucleophilic attack or elimination.
Nucleophilic Substitutions and Rearrangements Involving Fluorine
The carbon atom bearing the two fluorine atoms is electrophilic and can be susceptible to nucleophilic attack. However, the C-F bond is strong, and displacement of a fluoride (B91410) ion is generally challenging. Nucleophilic substitution at a gem-difluoro center often proceeds through an addition-elimination mechanism, particularly in gem-difluoroalkenes. sci-hub.se While direct substitution on the saturated carbon of this compound is less common, transformations of related gem-difluoro compounds provide insight. For example, nucleophilic substitution on gem-difluoroalkenes using organometallic reagents or silylated pronucleophiles has been developed. sci-hub.senih.gov
Elimination Reactions and Olefin Formation
Elimination of HF from this compound or its derivatives can lead to the formation of a monofluoroalkene. This type of reaction is often promoted by a base. The resulting α,β-unsaturated carbonyl compound is a versatile synthetic intermediate. The dehydrofluorination of related 4-CF3-β-lactams to form gem-difluoroalkenes has been observed, highlighting the potential for elimination reactions in similar systems. nih.gov
Reactivity of the Methyl Group and Alpha-Substitutions
The methyl group is adjacent to the carboxylic acid, at the alpha-position. The hydrogen atoms on this carbon are acidic and can be removed by a strong base to form an enolate. wikipedia.org
This enolate is a powerful nucleophile and can react with various electrophiles in what are known as alpha-substitution reactions. wikipedia.orglibretexts.orgyoutube.commsu.edu A classic example is the Hell-Volhard-Zelinsky reaction, where a carboxylic acid is halogenated at the α-position using a halogen and a catalytic amount of phosphorus trihalide. ambeed.com This would introduce a halogen atom onto the same carbon as the methyl group.
Alkylation of the α-position is also possible by treating the enolate with an alkyl halide. msu.edu The presence of the gem-difluoro group on the adjacent carbon can influence the acidity of the α-proton and the reactivity of the resulting enolate.
Interactive Data Table: Key Reactive Sites and Transformations
| Functional Group | Type of Reaction | Potential Products |
| Carboxylic Acid | Derivatization | Esters, Amides, Acid Halides |
| Carboxylic Acid | Decarboxylation | 1,1-Difluoro-2-methylpropane |
| gem-Difluoro Group | Elimination | 3-Fluoro-2-methylpropenoic acid derivative |
| Alpha-Methyl Group | Alpha-Halogenation | 2-Halo-3,3-difluoro-2-methylpropanoic acid |
| Alpha-Methyl Group | Alpha-Alkylation | 2-Alkyl-3,3-difluoro-2-methylpropanoic acid |
Stereochemical Control in Subsequent Reactions of this compound
Achieving stereochemical control in reactions involving this compound is crucial for its application in the synthesis of enantiomerically pure target molecules, such as pharmaceuticals and agrochemicals. The chiral center at the C2 position necessitates the use of asymmetric synthesis strategies to favor the formation of one enantiomer or diastereomer over another.
One of the most promising approaches for achieving stereocontrol is through biocatalysis . The enzymatic resolution of racemic mixtures of related fluorinated carboxylic acid derivatives has been shown to be highly effective. For instance, the kinetic resolution of racemic esters or amides of similar compounds can provide access to enantiomerically enriched acids and their derivatives. A notable example, although on a trifluoro-analogue, is the resolution of (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate using esterases from Candida lipolytica or the resolution of the corresponding amide with an amidase from Klebsiella oxytoca, which yields products with high enantiomeric excess. researchgate.net This suggests that a similar biocatalytic approach, by first converting the carboxylic acid of this compound to an ester or amide, could be a viable strategy for its enantioselective resolution.
The desymmetrization of prochiral molecules, which offers a potential 100% yield of the desired chiral compound, is another powerful biocatalytic strategy. uni.lu
Another established method for stereochemical control is the use of chiral auxiliaries . These are chiral molecules that can be temporarily attached to the substrate, in this case, this compound, to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. This strategy is widely employed in the asymmetric synthesis of amino acids and other chiral compounds.
Furthermore, organocatalysis presents a modern and powerful tool for enantioselective synthesis. Chiral organocatalysts can be used to activate the substrate and facilitate a stereoselective transformation. For example, the asymmetric condensation of prochiral sulfinates with alcohols has been successfully achieved using a pentanidium organocatalyst, leading to enantioenriched sulfinate esters. nih.gov This highlights the potential of using chiral catalysts to control the stereochemistry of reactions at or adjacent to the chiral center of this compound derivatives.
The following table summarizes potential stereocontrol strategies for reactions involving this compound, based on analogous transformations of other fluorinated compounds.
Table 1: Potential Stereochemical Control Strategies
| Strategy | Description | Analogous Example | Reference |
| Biocatalytic Resolution | Enzymatic hydrolysis of a racemic ester or amide derivative. The enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction, both in high enantiomeric purity. | Resolution of (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate with esterase from Candida lipolytica. | researchgate.net |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the carboxylic acid group to guide the stereochemical course of a subsequent reaction. The auxiliary is removed after the transformation. | Widely used in asymmetric synthesis of amino acids and other chiral carboxylic acids. | |
| Organocatalysis | Use of a small chiral organic molecule to catalyze a reaction enantioselectively. The catalyst can activate the substrate or the reagent and create a chiral environment for the reaction. | Asymmetric condensation of prochiral sulfinates and alcohols using a pentanidium catalyst. | nih.gov |
| Chiral Ligands in Metal Catalysis | Employment of chiral ligands in transition-metal-catalyzed reactions to induce enantioselectivity. The chiral ligand coordinates to the metal center and controls the stereochemical outcome of the reaction. | Enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans via a palladium-catalyzed Heck-Matsuda reaction using chiral N,N-ligands. | nih.gov |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms of transformations involving this compound is fundamental for optimizing reaction conditions and predicting product outcomes. The presence of the gem-difluoro group significantly influences the electronic properties of the molecule and can lead to unique mechanistic pathways.
One key area of mechanistic interest is the transformation of the carboxylic acid group itself. While standard transformations like esterification and amidation are expected to proceed via conventional mechanisms, more complex reactions can be envisaged. For example, the conversion of the carboxyl group into other functional groups, such as an imidazole (B134444) moiety as demonstrated in amino acid chemistry, could offer a pathway to novel heterocyclic structures. scispace.com
The reactivity of the C-F bonds is another critical aspect. While generally stable, these bonds can be activated under certain conditions. A potential transformation is β-fluoride elimination , which could occur in derivatives of this compound, especially if a good leaving group is present at the α-position or if the reaction conditions favor elimination. This pathway can lead to the formation of α,β-unsaturated compounds.
Mechanistic studies on the generation of difluorocarbene (:CF2) from related compounds provide valuable insights. For instance, the decomposition of sodium chlorodifluoroacetate (ClCF2CO2Na) is known to produce difluorocarbene, which can then be trapped by various reagents. nih.gov A similar decarboxylation mechanism could potentially be triggered from a derivative of this compound under specific conditions, leading to a difluoromethylidene intermediate.
A plausible mechanistic pathway for a transformation involving a phosphine-mediated reaction, by analogy to the Wittig reaction with difluorinated precursors, could involve the formation of a (triphenylphosphonio)difluoroacetate-type intermediate (Ph3P+-CF2-CO2-). nih.gov Subsequent decarboxylation would generate a difluoromethylide, which could then react with an electrophile.
The table below outlines some potential mechanistic pathways for transformations of this compound and its derivatives, based on established mechanisms for similar fluorinated compounds.
Table 2: Potential Mechanistic Pathways
| Transformation | Proposed Mechanism | Key Intermediates | Analogous Reaction | Reference |
| O-Difluoromethylation of the Carboxyl Group | Generation of difluorocarbene (:CF2) from a suitable precursor, followed by insertion into the O-H bond of the carboxylic acid and a subsequent 1,2-hydride shift. | Difluorocarbene (:CF2), Oxonium ylide | O-difluoromethylation of carboxylic acids using a phosphonium (B103445) ylide precursor. | |
| Wittig-type Olefination from a Derivative | Formation of a (triphenylphosphonio)difluoroacetate (B2812620) intermediate from a derivative of the acid, followed by decarboxylation to generate a difluoromethylide (Ph3P=CF2). This ylide can then react with a carbonyl compound. | (Triphenylphosphonio)difluoroacetate, Difluoromethylide (Ph3P=CF2), Betaine, Oxaphosphetane | Wittig-type olefination using ClCF2CO2Na and triphenylphosphine. | nih.gov |
| β-Fluoride Elimination | Elimination of a fluoride ion from the β-position, typically promoted by a base or a Lewis acid, leading to the formation of a double bond. This is more likely to occur if an electron-withdrawing group is present at the α-position or if a stable carbocation can be formed. | Enolate or carbocation intermediate | Observed in various reactions of polyfluorinated compounds. | |
| Deoxyfluorination of a Hydroxy Derivative | If the carboxylic acid is reduced to the corresponding alcohol, subsequent reaction with a deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride) can introduce another fluorine atom. The mechanism involves the formation of a fluorosulfurane intermediate followed by SN2 displacement. | Alkoxysulfurane intermediate | Deoxyfluorination of alcohols and steroids with DAST or other modern fluorinating agents. | chimia.ch |
Advanced Spectroscopic and Structural Characterization of 3,3 Difluoro 2 Methylpropanoic Acid and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For fluorinated molecules like 3,3-difluoro-2-methylpropanoic acid, multi-nuclear NMR provides a wealth of information.
A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra offers a comprehensive picture of the molecular structure.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl (CH₃), methine (CH), and carboxylic acid (COOH) protons. docbrown.info The chemical shift of the methine proton will be influenced by the adjacent electron-withdrawing fluorine atoms and the carboxylic acid group. docbrown.info The methyl protons will appear as a doublet due to coupling with the methine proton. docbrown.info
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. docbrown.info The spectrum of this compound will display four distinct signals corresponding to the methyl carbon, the methine carbon, the difluorinated carbon, and the carboxyl carbon. docbrown.info The chemical shifts of these carbons are significantly affected by the presence of the highly electronegative fluorine atoms. docbrown.info The carbon attached to the two fluorine atoms will experience a substantial downfield shift.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. alfa-chemistry.com The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the two equivalent fluorine atoms, which will be split by the adjacent methine proton. The chemical shift of this signal provides a unique fingerprint for the CF₂ group. alfa-chemistry.comresearchgate.net
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | ~1.3 (CH₃) | Doublet | J(H,H) ≈ 7 |
| ~3.0 (CH) | Multiplet | ||
| ~11-12 (COOH) | Singlet | ||
| ¹³C | ~15 (CH₃) | Quartet | |
| ~45 (CH) | Doublet | ||
| ~115 (CF₂) | Triplet | J(C,F) ≈ 240 | |
| ~175 (COOH) | Singlet | ||
| ¹⁹F | ~ -110 | Doublet of quartets | J(F,H) ≈ 15, J(F,H) ≈ 5 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
2D NMR techniques are crucial for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. sdsu.edu In the case of this compound, a cross-peak would be observed between the methyl and methine proton signals, confirming their connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This technique would definitively link the ¹H signals of the methyl and methine groups to their corresponding ¹³C signals. youtube.com
Advanced NMR techniques can provide insights into dynamic processes such as conformational changes and can be used to determine the stereochemistry of chiral molecules.
For derivatives of this compound, dynamic NMR studies could be employed to investigate restricted rotation around single bonds, which can be influenced by the bulky and electronegative fluorine atoms. researchgate.net Furthermore, for chiral derivatives, the presence of the difluoromethyl group can lead to diastereotopic protons or other nuclei, which can be observed and analyzed by NMR to provide information about the stereochemistry of the molecule. nih.gov
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov When coupled with fragmentation techniques, it offers valuable information about the molecular structure.
Collision-Induced Dissociation (CID): In CID, ions are accelerated and collided with a neutral gas, causing them to fragment. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as H₂O, CO, CO₂, and HF. researchgate.netnih.gov
Infrared Multiple-Photon Dissociation (IRMPD): IRMPD uses an infrared laser to vibrationally excite ions, leading to their dissociation. nih.gov This technique can provide complementary information to CID and is particularly useful for studying the structure and energetics of gas-phase ions. researchgate.net IRMPD studies on protonated or deprotonated this compound could reveal details about its intrinsic acidity and the structure of its conjugate base. mdpi.com
Table 2: Predicted Collision Cross Section (CCS) values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 125.04086 | 120.1 |
| [M+Na]⁺ | 147.02280 | 127.4 |
| [M-H]⁻ | 123.02631 | 116.7 |
Data sourced from PubChem. uni.lu
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and fragmentation pathways in mass spectrometry. nih.govnih.gov By selectively replacing atoms with their heavier isotopes (e.g., ¹³C, ²H, ¹⁸O), one can trace the fate of specific atoms during fragmentation.
For instance, labeling the carboxylic acid group of this compound with ¹⁸O would allow for the unambiguous identification of fragments containing the carboxyl oxygen atoms. Similarly, deuterium (B1214612) labeling of the methyl or methine positions could help to unravel complex rearrangement processes that may occur upon fragmentation. nih.gov This approach provides definitive evidence for proposed fragmentation mechanisms.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies
The key functional groups in this compound are the carboxylic acid group (-COOH), the C-F bonds, and the alkyl backbone. The IR and Raman spectra would be dominated by vibrations associated with these groups.
O-H Stretching: The carboxylic acid O-H stretching vibration is typically observed as a very broad band in the infrared spectrum, usually in the range of 3300-2500 cm⁻¹. This broadening is a characteristic result of strong intermolecular hydrogen bonding, which forms dimeric structures in the condensed phase.
C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid group is another prominent feature, expected to appear in the region of 1700-1725 cm⁻¹. The presence of electronegative fluorine atoms on the adjacent carbon is anticipated to cause a shift to higher wavenumbers (a blue shift) for the C=O stretching frequency compared to 2-methylpropanoic acid. This is due to the inductive effect of the fluorine atoms, which alters the electron density around the carbonyl group.
C-F Stretching: The carbon-fluorine stretching vibrations are typically strong in the IR spectrum and are expected in the 1100-1000 cm⁻¹ region. The presence of two fluorine atoms on the same carbon (a difluoro group) will likely result in symmetric and asymmetric stretching modes.
Conformational analysis of similar molecules, like perfluoropropionic acid, has revealed the existence of different conformers (e.g., gauche and syn) in the gas phase, which can be identified by distinct vibrational frequencies. nih.gov It is plausible that this compound also exhibits conformational isomerism, which could be investigated through detailed temperature-dependent or matrix isolation vibrational spectroscopy studies.
To illustrate the expected vibrational frequencies, the following table compares the characteristic IR absorption bands of propanoic acid and 2-methylpropanoic acid.
| Functional Group | Vibration Type | Propanoic Acid Wavenumber (cm⁻¹) | 2-Methylpropanoic Acid Wavenumber (cm⁻¹) | Expected Range for this compound (cm⁻¹) |
| O-H | Stretching | 3300-2500 (broad) docbrown.info | 3300-2500 (broad) docbrown.info | 3300-2500 (broad) |
| C-H | Stretching | 2975-2845 docbrown.info | 2975-2845 docbrown.info | ~2980-2850 |
| C=O | Stretching | 1725-1700 docbrown.info | 1725-1700 docbrown.info | >1725 |
| C-O | Stretching | ~1240 | Not specified | ~1250 |
| C-F | Stretching | N/A | N/A | 1100-1000 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Although a crystal structure for this compound itself is not publicly available, the crystal structure of a closely related compound, (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, has been reported. nih.gov The analysis of this structure provides valuable insights into the potential solid-state packing and intermolecular interactions that might be expected for this compound.
In the crystal structure of (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, the molecules are linked by O-H···O hydrogen bonds, forming supramolecular chains. researchgate.net A similar hydrogen-bonding motif, likely involving the carboxylic acid groups forming dimeric pairs, would be anticipated in the crystal structure of this compound.
The crystallographic data for (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is summarized in the table below.
| Crystal Parameter | (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid |
| Chemical Formula | C₄H₅F₃O₃ |
| Space Group | P -1 nih.gov |
| a (Å) | 5.8633 nih.gov |
| b (Å) | 5.9866 nih.gov |
| c (Å) | 9.609 nih.gov |
| α (°) | 94.583 nih.gov |
| β (°) | 91.888 nih.gov |
| γ (°) | 116.698 nih.gov |
| Z | 2 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they respond differently to left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a widely used chiroptical method that measures the differential absorption of circularly polarized light by a chiral sample.
Since this compound possesses a chiral center at the C2 position, its enantiomers are expected to be optically active and thus amenable to study by CD spectroscopy. The CD spectrum of a chiral molecule is highly sensitive to its absolute configuration and conformation. Therefore, CD spectroscopy can be used to:
Distinguish between the (R)- and (S)-enantiomers, which will exhibit mirror-image CD spectra.
Determine the enantiomeric excess (ee) of a non-racemic mixture.
Investigate conformational changes in solution.
The electronic transitions of the carboxyl/carboxylic acid chromophore are primarily responsible for the CD signals in the UV region. The n → π* transition of the carbonyl group, typically occurring around 210-220 nm, is inherently chiral in an asymmetric environment and often gives a distinct CD band.
While experimental CD spectra for this compound are not documented in the literature, theoretical calculations of CD spectra can be a powerful predictive tool. By computationally modeling the CD spectra for both the (R) and (S) enantiomers, it is possible to correlate the predicted spectral features with the absolute configuration. This approach, combining experimental measurements with theoretical predictions, is a robust strategy for the full chiroptical characterization of chiral molecules like this compound.
Theoretical and Computational Chemistry Studies of 3,3 Difluoro 2 Methylpropanoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground and excited states. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide range of molecular attributes.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used for the geometry optimization of molecules like 3,3-difluoro-2-methylpropanoic acid. The process begins with an initial guess of the molecule's three-dimensional structure and iteratively adjusts the atomic coordinates to find a stable arrangement corresponding to a minimum on the potential energy surface. mdpi.com Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), are commonly employed to achieve reliable geometries. nih.gov
The optimization yields key structural parameters. While specific experimental data for this molecule is not available, DFT calculations would provide predictions for bond lengths, bond angles, and dihedral angles.
Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C (carbonyl) | O (carbonyl) | - | - | 1.21 Å |
| Bond Length | C (carbonyl) | O (hydroxyl) | - | - | 1.35 Å |
| Bond Length | C (chiral) | C (carbonyl) | - | - | 1.52 Å |
| Bond Length | C (chiral) | C (methyl) | - | - | 1.54 Å |
| Bond Length | C (chiral) | C (difluoro) | - | - | 1.53 Å |
| Bond Length | C (difluoro) | F | - | - | 1.37 Å |
| Bond Angle | O | C (carbonyl) | O | - | 123.5° |
| Bond Angle | C (chiral) | C (carbonyl) | O | - | 112.0° |
| Bond Angle | F | C (difluoro) | F | - | 105.5° |
| Dihedral Angle | H | O | C (carbonyl) | C (chiral) | ~180° (anti) |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. It is not based on published experimental results for this specific molecule.
Beyond finding a single stable structure, DFT is used to explore the complete energy landscape. By systematically rotating bonds, such as the C-C bond of the carboxylic acid group, different conformers (e.g., syn and anti orientations) can be identified. mdpi.com Calculating the energies of these conformers and the transition states that separate them provides insight into the molecule's flexibility and the relative populations of different shapes at a given temperature. nih.gov
For situations requiring higher accuracy, ab initio (from first principles) methods are employed. These methods, unlike DFT, are derived directly from quantum mechanical principles without relying on empirically fitted parameters. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. researchgate.net
While computationally more demanding, methods like MP2 are often used to refine the energies of geometries previously optimized with DFT. nih.gov This is particularly useful for studying systems where subtle electron correlation effects, such as those involving the electronegative fluorine atoms, are significant. Comparing results from DFT and ab initio calculations helps validate the computational model and provides a more robust prediction of the molecule's stability and reactivity. researchgate.net
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei (¹H, ¹³C, ¹⁹F). scirp.org The calculated shieldings are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). aps.org Such predictions can help assign peaks in an experimental spectrum and can be particularly sensitive to the molecule's conformation. researchgate.netuni-muenchen.de
Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound
| Nucleus | Atom Description | Predicted Chemical Shift (δ) |
| ¹H | -COOH | 10.0 - 12.0 |
| ¹H | -CH(CHF₂) | 2.8 - 3.2 |
| ¹H | -CH₃ | 1.2 - 1.5 |
| ¹H | -CHF₂ | 5.8 - 6.4 (triplet) |
| ¹³C | -COOH | 175 - 180 |
| ¹³C | -CH(CH₃) | 40 - 45 |
| ¹³C | -CH₃ | 15 - 20 |
| ¹³C | -CHF₂ | 110 - 115 (triplet) |
| ¹⁹F | -CHF₂ | -120 to -130 |
Note: This table contains representative chemical shift ranges expected from computational predictions and is for illustrative purposes only.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. scirp.org Each calculated frequency is associated with a specific normal mode of vibration, such as the stretching or bending of bonds. docbrown.info These predictions are instrumental in assigning experimental IR peaks to specific functional groups. For this compound, key vibrations would include the O-H stretch, the C=O carbonyl stretch, and the C-F stretches. docbrown.info
Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) |
| C=O Stretch | Carbonyl | 1725 - 1700 |
| C-F Stretch | Difluoromethyl | 1150 - 1050 |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 |
| C-H Bend | Methyl | 1470 - 1430 |
Note: This table presents typical frequency ranges for the specified functional groups as would be predicted by DFT calculations. These are not experimentally verified values for this molecule.
Conformational Analysis and Intramolecular Interactions
While quantum mechanics describes the static properties of a molecule, its dynamic behavior and interactions are also of great interest.
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of a molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent. nih.govresearchgate.net
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and track its trajectory over nanoseconds. This would reveal the preferred conformations in solution, the timescale of rotations around single bonds, and how the surrounding solvent molecules arrange themselves around the carboxylic acid and fluorinated groups.
The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This enables this compound to form strong intermolecular hydrogen bonds with itself and with other polar molecules. A particularly stable arrangement is the cyclic dimer, where two molecules are held together by a pair of O-H···O=C hydrogen bonds. nih.gov
Computational methods can quantify the strength of these interactions. By calculating the energy of the dimer and comparing it to the energy of two isolated monomers, the binding energy of the hydrogen bonds can be determined. Analysis of the electron density, for example through Natural Bond Orbital (NBO) analysis, can further characterize the nature of the hydrogen bonding.
Potential Hydrogen Bond Donors and Acceptors in this compound
| Site | Functional Group | Role |
| Hydroxyl Hydrogen | -COOH | Donor |
| Carbonyl Oxygen | -C=O | Acceptor |
| Hydroxyl Oxygen | -COOH | Acceptor |
| Fluorine Atoms | -CHF₂ | Weak Acceptor |
Note: This table identifies the primary sites within the molecule capable of participating in hydrogen bonding.
Computational Mechanistic Elucidation and Transition State Analysis
Computational chemistry provides powerful insights into the reaction mechanisms involving this compound. Through methods like Density Functional Theory (DFT), it is possible to map out the entire energy landscape of a chemical reaction. This process involves identifying the lowest energy structures of reactants, products, and any intermediates, as well as the high-energy transition states that connect these species. The analysis of these transition states is critical for understanding the kinetics and feasibility of a reaction.
For a molecule like this compound, these computational techniques can be applied to elucidate the mechanisms of its synthesis. For example, the introduction of the two fluorine atoms onto a precursor molecule is a key synthetic step. Computational modeling could compare different fluorinating agents and reaction pathways (e.g., concerted versus stepwise mechanisms) to determine the most energetically favorable route.
Transition state analysis provides a three-dimensional picture of the fleeting molecular structure at the peak of the energy barrier. By examining the geometry, bond lengths, and vibrational frequencies of the transition state, chemists can understand the precise nature of bond-forming and bond-breaking events. The calculated activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. These theoretical calculations can guide experimental work, saving time and resources by predicting optimal reaction conditions.
Table 1: Hypothetical Energetic Parameters for a Reaction Step in the Synthesis of this compound This table presents illustrative data for a hypothetical reaction and does not represent measured values.
| Parameter | Description | Hypothetical Value (kJ/mol) |
|---|---|---|
| Ea | Activation Energy | 110 |
| ΔH‡ | Enthalpy of Activation | 108 |
| ΔG‡ | Gibbs Free Energy of Activation | 125 |
Structure-Reactivity Relationship Modeling
Structure-reactivity relationship modeling, which encompasses techniques like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), is used to correlate a molecule's structural features with its chemical reactivity or physical properties. These models are built by calculating a series of molecular descriptors and using statistical methods to find a mathematical relationship between these descriptors and an observed outcome.
For this compound, this modeling can predict its behavior and the properties of its derivatives. The presence of the two electron-withdrawing fluorine atoms and the methyl group significantly influences its electronic and steric characteristics.
Key molecular descriptors for modeling this compound would include:
Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the partial charges on atoms (especially the acidic proton and carbonyl carbon), the dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for predicting acidity (pKa) and susceptibility to nucleophilic or electrophilic attack.
Steric Descriptors: These relate to the molecule's size and shape, such as molecular volume, surface area, and ovality. The methyl group at the α-position introduces significant steric hindrance, which can influence how the molecule interacts with larger systems like enzyme active sites.
Topological Descriptors: These are numerical indices derived from the molecular graph that describe the connectivity and branching of the molecule.
By developing a QSPR model, one could, for example, predict the boiling point or solubility of a series of related difluoroalkanoic acids. A QSAR model could be used in a drug discovery context to predict how modifications to the structure of this compound would affect a specific biological activity, guiding the synthesis of more potent analogues.
Table 2: Examples of Molecular Descriptors and Their Potential Influence for this compound This table provides illustrative examples of how molecular descriptors are applied in structure-reactivity modeling.
| Descriptor Type | Example Descriptor | Potential Influence on Property/Reactivity |
|---|---|---|
| Electronic | Partial Charge on Carbonyl Carbon | A higher positive charge could increase susceptibility to nucleophilic addition. |
| Electronic | pKa (predicted) | Influences the degree of ionization at a given pH, affecting solubility and biological interactions. |
| Steric | Molecular Volume | Could negatively correlate with the rate of diffusion or ability to fit into a confined active site. |
| Topological | Wiener Index (Connectivity) | Can be correlated with physical properties such as boiling point or viscosity. |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
Applications of 3,3 Difluoro 2 Methylpropanoic Acid As a Versatile Synthetic Building Block
Role in the Synthesis of Biologically Active Molecules
The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Fluorinated building blocks, such as derivatives of 3,3-difluoro-2-methylpropanoic acid, are instrumental in this pursuit.
While direct synthesis pathways starting from this compound are not extensively detailed in the provided research, its amino-derivatives are notable. The corresponding fluorinated amino acid, D,L-2-amino-3,3-difluoro-2-methylpropanoic acid (F2MeAla), serves as a key example of a fluorinated amino acid utilized in biochemical studies. acs.orgecurater.com The development of complex fluorinated amino acids is crucial for creating new therapeutic agents, as the fluorine atoms can favorably influence interactions with biological targets.
Fluorinated compounds are frequently used in the development of new drug candidates to improve metabolic stability and bioavailability. The difluoromethyl group can act as a bioisostere for other chemical groups, potentially leading to improved pharmacological profiles. Although specific examples of drug candidates derived directly from this compound are not detailed, its structural motif is relevant to the design of novel therapeutics. Changes in pH can affect drug delivery and action, making the study of pH-regulating molecules and their fluorinated probes relevant in drug development. ecurater.com
The most prominent application of the this compound scaffold is in the field of chemical biology, specifically as a probe for measuring intracellular pH. researchgate.netresearchgate.net The amino acid derivative, D,L-2-amino-3,3-difluoro-2-methylpropanoic acid (F2MeAla), has been successfully used for this purpose. acs.orgecurater.com
The mechanism involves using the methyl ester of F2MeAla, which is readily taken up by cells such as human peripheral blood lymphocytes. acs.orgresearchgate.netbath.ac.uk Once inside the cell, endogenous esterases hydrolyze the ester, releasing the free amino acid. acs.orgresearchgate.netbath.ac.uk This resulting α-methyl amino acid is not metabolized by the cell. acs.orgresearchgate.net The 19F NMR spectrum of the compound exhibits significant pH-dependent chemical shifts because the α-amino group is protonated at lower pH values. acs.orgecurater.comresearchgate.net The combination of the high sensitivity of 19F NMR, a favorable pKa of the amino group (pKa = 7.3), and large pH-dependent shifts allows for the precise determination of intracellular pH. acs.org
Table 1: Summary of Applications for the this compound Scaffold
| Application Area | Specific Use | Key Findings | References |
|---|---|---|---|
| Chemical Biology | Intracellular pH Probe | The amino acid derivative, F2MeAla, is used as a 19F NMR probe to measure the internal pH of cells like lymphocytes. | acs.orgecurater.comresearchgate.netbath.ac.uk |
Utility in Materials Science and Polymer Chemistry
The inclusion of fluorine in polymers and materials can impart desirable properties such as thermal stability, chemical resistance, and unique surface characteristics. While the direct application of this compound in this area is not widely documented, related compounds serve as indicators of potential utility.
There is limited specific information on the use of this compound as a monomer. However, investigations into related fluorinated compounds suggest that such molecules are potential candidates for creating advanced fluorinated polymers that could feature enhanced thermal and chemical resistance, which are valuable properties in the aerospace and electronics industries.
Fluorinated organic compounds are a cornerstone of the specialty chemicals industry. bldpharm.com Building blocks containing difluoromethyl groups are valuable for synthesizing complex molecules with specific functions. While direct examples are sparse for this compound, related trifluoromethyl compounds are noted for their utility in synthesizing specialty chemicals and advanced materials with specific, high-performance functionalities.
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation | Formula |
|---|---|---|
| This compound | - | C4H6F2O2 |
| D,L-2-amino-3,3-difluoro-2-methylpropanoic acid | F2MeAla | C4H7F2NO2 |
Applications in Agrochemical Research and Development
The use of fluorinated motifs is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and bioavailability. While direct applications of this compound in commercialized agrochemicals are not extensively documented in publicly available research, its derivatives are noted for their potential in this sector.
Specifically, the amino acid derivative, (2R)-2-amino-3,3-difluoro-2-methylpropanoic acid hydrochloride, is classified as a pesticide intermediate. globalchemmall.com This suggests its role as a precursor in the synthesis of active ingredients for crop protection products. Such intermediates are crucial in the multi-step synthesis of complex molecules that form the basis of modern herbicides, fungicides, and insecticides. The inclusion of the difluoromethyl group from the parent acid can impart desirable properties to the final agrochemical product.
Further listings categorize this amino acid derivative under "Herbicide Safeners". globalchemmall.com Herbicide safeners are compounds applied in combination with a herbicide to protect the crop from injury without affecting the herbicide's activity on the target weeds. The development of new and effective safeners is a continuous effort in the agrochemical industry to improve the selectivity and application window of existing herbicides.
While detailed research findings on specific agrochemicals synthesized from this compound are limited, the classification of its derivatives points towards its utility in the research and development of new crop protection solutions.
Table 1: Classification of this compound Derivatives in Agrochemical Research
| Derivative Name | Classification | Potential Application |
| (2R)-2-amino-3,3-difluoro-2-methylpropanoic acid,hydrochloride | Pesticide Intermediate, Herbicide Safener | Synthesis of active ingredients for pesticides; protection of crops from herbicide damage. |
Potential for Radiopharmaceutical Synthesis (e.g., ¹⁸F-labeling)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its favorable physical and chemical properties, including a convenient half-life of approximately 110 minutes.
The development of novel ¹⁸F-labeled radiopharmaceuticals is a dynamic area of research for diagnosing and monitoring a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The synthesis of these tracers often involves the incorporation of the ¹⁸F atom into a precursor molecule in the final step of the synthesis.
Currently, there is no documented evidence in scientific literature or patents of this compound being used as a precursor for ¹⁸F-labeling in radiopharmaceutical synthesis. The existing fluorine atoms in this compound are stable (¹⁹F) and cannot be used for PET imaging. For this compound to be used in ¹⁸F-labeling, a synthetic route would need to be developed to introduce the ¹⁸F isotope.
However, the structural motif of a short-chain fatty acid with fluorine substitution is of interest in PET imaging. For instance, other fluorinated propionic acid analogs have been explored as imaging agents. While not directly related to the title compound, this indicates the general interest in small fluorinated acids for developing new PET tracers.
The potential for this compound in this field would lie in its functionalization to allow for the late-stage introduction of ¹⁸F. This would likely involve modifying the molecule to include a suitable leaving group that can be displaced by [¹⁸F]fluoride. Given the growing demand for novel PET tracers, the exploration of new fluorinated building blocks like this compound for the development of ¹⁸F-labeled radiopharmaceuticals remains a possibility for future research.
Advanced Analytical Methodologies for 3,3 Difluoro 2 Methylpropanoic Acid in Research Contexts
Chromatographic Techniques for Purity Profiling and Separation
Chromatography is a cornerstone for the analysis of 3,3-difluoro-2-methylpropanoic acid, enabling the separation of the target compound from impurities and, when necessary, its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound and quantifying its concentration in various samples. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose.
In a typical RP-HPLC method, a C18 column is used as the stationary phase, and the mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netpensoft.netpensoft.net The detection is frequently carried out using a UV detector at a specific wavelength. Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the reliability of the results, assessing parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netekb.eg For instance, a developed RP-HPLC method for a related propanoic acid derivative demonstrated good linearity over a concentration range with a high correlation coefficient, and the relative standard deviation (RSD) for repeatability was found to be well within acceptable limits. researchgate.net
Interactive Data Table: Typical HPLC Parameters for Carboxylic Acid Analysis
| Parameter | Value/Description | Source |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | researchgate.netpensoft.netpensoft.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v) | researchgate.netpensoft.netpensoft.net |
| Flow Rate | 1.0 mL/min | researchgate.netpensoft.netpensoft.net |
| Detection | UV at 225 nm | researchgate.netpensoft.netpensoft.net |
| Temperature | 30 °C | researchgate.netpensoft.netpensoft.net |
Gas Chromatography (GC) for Volatile Derivatives and Impurity Analysis
Gas Chromatography (GC) is particularly useful for the analysis of volatile impurities that may be present in samples of this compound. To make the non-volatile carboxylic acid amenable to GC analysis, a derivatization step is often necessary to convert it into a more volatile form, such as a methyl or ethyl ester.
GC methods can effectively separate and quantify various impurities, including those that are structurally related or arise from the synthetic process. For example, a GC method for analyzing impurities in 2,2-difluoroethanol, a related fluorinated compound, utilizes a specific capillary column and temperature program to achieve separation. google.com The content of each impurity can be calculated using the area normalization method. google.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) offers even greater resolving power for complex mixtures of volatile compounds. nih.gov
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center, determining the enantiomeric excess (ee) is crucial in many research applications. Chiral chromatography is the primary technique for separating and quantifying the individual enantiomers. This can be achieved using either chiral HPLC or chiral GC. nih.gov
In chiral HPLC, a chiral stationary phase (CSP) is employed to differentially interact with the enantiomers, leading to their separation. nih.govsigmaaldrich.com Various types of CSPs are available, including those based on polysaccharides (cellulose and amylose (B160209) derivatives), macrocyclic glycopeptides, and cyclodextrins. sigmaaldrich.comsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal separation. sigmaaldrich.com For instance, macrocyclic glycopeptide-based CSPs can provide enantiomeric selectivity using polar organic and aqueous-organic mobile phases that are compatible with mass spectrometry. lcms.cz The determination of enantiomeric excess is typically performed using a UV or polarimetric detector. nih.gov A successful separation allows for the calculation of the ee with a high degree of accuracy. nih.gov
Hyphenated Techniques for Comprehensive Characterization and Trace Analysis (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive characterization and trace analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. This technique is highly effective for identifying and quantifying volatile impurities, even at trace levels. nih.govagriculturejournals.cz Derivatization is often required for non-volatile analytes like carboxylic acids to improve their chromatographic behavior and mass spectral properties. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique that offers high sensitivity and selectivity. nih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices. nih.goveurl-pesticides.eu In LC-MS/MS, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the detection of specific product ions, which significantly enhances the specificity and reduces background noise. Different LC-MS/MS platforms, such as triple quadrupole (QqQ) and quadrupole-linear ion trap (QqLIT), offer varying levels of sensitivity and quantitative performance. nih.gov
Development of Quantitative Analytical Methods for Reaction Monitoring and Yield Determination
The development of robust quantitative analytical methods is essential for monitoring the progress of reactions involving this compound and for accurately determining the reaction yield. Both HPLC and GC methods can be developed and validated for this purpose.
For reaction monitoring, a validated HPLC or GC method can be used to periodically analyze aliquots from the reaction mixture. google.com This allows researchers to track the consumption of reactants and the formation of the product over time, providing valuable kinetic information and helping to determine the optimal reaction endpoint.
Standardization and Reference Material Development for Research Applications
The availability of well-characterized reference materials is crucial for ensuring the accuracy and comparability of analytical results across different laboratories and studies. A reference standard for this compound should be of high purity and its identity and concentration should be rigorously established.
The development of a reference material involves its synthesis and purification to a high degree, followed by comprehensive characterization using a variety of analytical techniques. These may include NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatographic methods (HPLC, GC) to assess purity. The absolute configuration of a chiral reference standard would need to be confirmed, for instance, by X-ray crystallography of a suitable derivative. nih.gov Once characterized, this reference material can be used to calibrate instruments, validate analytical methods, and as a standard for quantitative analysis.
Future Research Directions and Emerging Trends for 3,3 Difluoro 2 Methylpropanoic Acid Chemistry
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex molecules like 3,3-difluoro-2-methylpropanoic acid. These computational tools are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes from the ground up.
Key Research Thrusts:
Retrosynthesis Prediction: AI-driven tools are being developed to propose synthetic pathways for target molecules by recursively breaking them down into simpler, commercially available precursors. engineering.org.cn This approach can uncover non-intuitive and more efficient routes to this compound and its derivatives. engineering.org.cn
Reaction Outcome and Yield Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new reactions with high accuracy. chemeurope.com This can save significant time and resources in the laboratory by avoiding trial-and-error experimentation. nih.gov For instance, ML algorithms can help identify the optimal catalysts and conditions for the fluorination steps involved in the synthesis of difluoromethyl compounds. acs.org
Accelerated Process Development: By algorithmically exploring a wider chemical space, ML models can enhance the generalizability of synthetic methods to new molecules. nih.gov This is particularly valuable for developing robust and scalable processes for the production of this compound.
Interactive Table: AI and Machine Learning in Chemical Synthesis
| Application Area | Description | Potential Impact on this compound Synthesis |
| Retrosynthetic Analysis | AI algorithms propose synthetic routes by working backward from the target molecule. engineering.org.cn | Discovery of novel and more efficient synthetic pathways. |
| Reaction Optimization | ML models predict reaction outcomes and yields under various conditions. chemeurope.com | Faster optimization of reaction parameters, leading to higher yields and purity. |
| Catalyst Design | Computational methods aid in the design of new catalysts with enhanced activity and selectivity. nih.gov | Development of more efficient catalysts for the introduction of the difluoromethyl group. |
| Automated Synthesis | Robotic platforms integrated with AI can perform chemical reactions automatically. nih.gov | High-throughput synthesis and screening of derivatives of this compound. |
Sustainable and Environmentally Benign Synthetic Routes
There is a growing emphasis on developing "green" synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents. This is particularly relevant for the synthesis of organofluorine compounds, which has traditionally relied on harsh reagents and conditions.
Key Research Thrusts:
Utilization of Fluorinated Greenhouse Gases: Researchers are exploring the use of abundant and inexpensive fluorinated gases, such as fluoroform (CHF3), as a source for the difluoromethyl group. rsc.orgcityu.edu.hk Continuous flow technologies are being developed to safely and efficiently handle these gaseous reagents. rsc.orgcityu.edu.hk
Catalytic Difluoromethylation: The development of catalytic methods for introducing the CF2H group is a major area of research. acs.org Base metal catalysis, for example, offers a more sustainable alternative to traditional stoichiometric reagents. acs.org
Decarbonylative Coupling Reactions: Palladium-catalyzed decarbonylative coupling of fluoroalkyl carboxylic acid derivatives with C-H substrates is an emerging strategy that avoids the need for pre-functionalized starting materials. acs.org
Exploration of Novel Reactivity and Unconventional Catalytic Systems
The unique electronic properties of the difluoromethyl group can be harnessed to develop novel chemical transformations. Researchers are investigating new ways to activate and functionalize C-F bonds and are exploring unconventional catalytic systems to achieve unprecedented reactivity.
Key Research Thrusts:
Difluorocarbene Chemistry: Difluorocarbene (:CF2) is a highly reactive intermediate that can be used to construct a variety of fluorinated molecules. acs.org New methods for generating and trapping difluorocarbene are being developed, including the use of reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA). researchgate.net
N-Difluoromethyl Compounds: The synthesis and reactivity of compounds containing the N-CF2H moiety are being explored. chemistryviews.orgbohrium.com These compounds have unique properties and may find applications in medicinal and agrochemical research. chemistryviews.orgbohrium.com
Novel Rearrangements and Cyclizations: The presence of fluorine atoms can influence the course of chemical reactions, leading to novel rearrangements and cyclizations. nih.govrsc.org For example, perfluoro-2,3-dialkyloxaziridines have been shown to undergo thermal rearrangement to form alkoxy imines. rsc.org
Expansion into Interdisciplinary Research Areas (e.g., Bioorthogonal Chemistry, Sensor Development)
The unique properties of the difluoromethyl group make it an attractive functional group for applications in various interdisciplinary fields, including chemical biology and materials science.
Key Research Thrusts:
Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The development of bioorthogonal reactions involving fluorinated groups could enable the labeling and tracking of biomolecules in real-time. nih.govpitt.edu For instance, the strain-promoted alkyne-nitrone cycloaddition (SPANC) is a bioorthogonal reaction that has been used for protein modification. pitt.edu
Chemical Sensors: The polarity and hydrogen-bonding capabilities of the CF2H group could be exploited in the design of chemical sensors. For example, molecules containing this group could be used to detect specific analytes through changes in fluorescence or other spectroscopic properties.
Materials Science: The incorporation of difluoromethyl groups into polymers and other materials can significantly alter their physical and chemical properties. This could lead to the development of new materials with enhanced thermal stability, chemical resistance, or unique optical properties.
Q & A
Q. What are the optimal synthetic routes for preparing 3,3-difluoro-2-methylpropanoic acid, and how can reaction conditions be optimized?
Answer: The synthesis of fluorinated propanoic acid derivatives often involves halogenation, alkylation, or nucleophilic substitution. For example:
- Zinc-mediated reactions : In anhydrous THF with activated zinc powder, fluorine substituents can be introduced via nucleophilic displacement. Reaction temperature (25–60°C) and solvent purity are critical for yield optimization .
- Catalytic fluorination : Palladium or copper catalysts may enhance regioselectivity in introducing fluorine atoms. Solvent choice (e.g., DMF vs. THF) and moisture control are key variables to test .
Q. Key Parameters to Optimize :
| Parameter | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 25–80°C | Higher temps (>60°C) risk side reactions |
| Solvent | THF, DMF, Et₂O | THF improves zinc activation |
| Catalyst Loading | 0.5–5 mol% | >2 mol% Pd improves fluorination efficiency |
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
Answer:
- Acid-base extraction : Utilize the compound’s carboxylic acid group by adjusting pH. Partitioning between aqueous NaOH (pH >10) and organic solvents (e.g., ethyl acetate) isolates the acid .
- Crystallization : Recrystallization from ethanol/water mixtures improves purity. Cooling gradients (0°C to -20°C) enhance crystal formation .
- Chromatography : Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA) resolves fluorinated analogs .
Q. How can 19F NMR spectroscopy be applied to characterize this compound?
Answer: 19F NMR is highly sensitive for detecting fluorine environments:
- Chemical shifts : The two fluorine atoms in this compound resonate at δ -110 to -120 ppm (CF₂ groups) .
- Quantitative analysis : Integration ratios confirm stoichiometry.
- pH-dependent studies : Protonation of adjacent groups (e.g., carboxylic acid) shifts fluorine signals, aiding pKa determination .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methyl substitution) influence the biological activity of this compound?
Answer: Fluorine atoms and methyl groups alter electronic and steric properties:
Q. Comparative Bioactivity Data :
| Derivative | Fluorine Position | IC₅₀ (Enzyme X) | LogP |
|---|---|---|---|
| 3,3-Difluoro-2-methyl | C3, C3 | 12 µM | 1.8 |
| 2-Hydroxypropanoic acid | None | >100 µM | 0.5 |
| 3-Trifluoro analog | C3, CF₃ | 8 µM | 2.3 |
Q. What mechanistic insights explain the compound’s interactions with enzymatic targets (e.g., dehydrogenases or kinases)?
Answer:
- Hydrogen-bond disruption : Fluorine’s electronegativity weakens hydrogen bonds with catalytic residues (e.g., serine hydrolases), altering enzyme kinetics .
- Transition-state mimicry : The CF₂ group mimics carboxylate enolates in dehydrogenase substrates, acting as a competitive inhibitor (Ki ~5 µM) .
Q. Methodology :
- Docking simulations : Use software like AutoDock to map fluorine-protein interactions.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
Q. How can advanced analytical methods (e.g., LC-MS/MS or 19F MRI) be applied to study the compound’s pharmacokinetics?
Answer:
- LC-MS/MS : Detect metabolites via fragmentation patterns (e.g., m/z 163 for decarboxylated products). Use deuterated internal standards for quantification .
- 19F MRI : Leverage the compound’s fluorine atoms for non-invasive imaging in vivo. Sensitivity is enhanced at high magnetic fields (7T+) .
Case Study : Intracellular pH measurement in lymphocytes using 19F NMR with a difluoro amino acid probe achieved ±0.06 pH unit accuracy .
Q. What are the safety and handling protocols for this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact.
- Storage : Keep in airtight containers at -20°C to avoid hydrolysis.
- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
